molecular formula C8H7ClN2O B3218972 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-27-2

3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3218972
CAS RN: 1190314-27-2
M. Wt: 182.61 g/mol
InChI Key: OABHTDGCGYZMRB-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The yield of the synthesized compound was reported to be 71% as a yellow solid .


Molecular Structure Analysis

The molecular structure of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine has been analyzed using high-resolution X-ray diffraction data . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . In vitro, one of the compounds inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine have been analyzed in several studies . The compound was reported to have a melting point of 287–288 °C .

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is related to its potent activities against FGFR1, 2, and 3 . It has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine has been classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

The future directions of research on 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . More than 300,000 1H-pyrrolo[2,3-b]pyridines have been described which are included in more than 5500 references .

properties

IUPAC Name

3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABHTDGCGYZMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

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